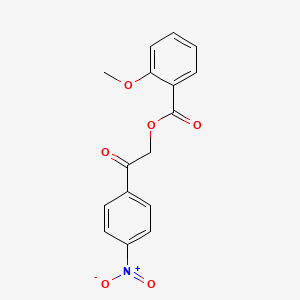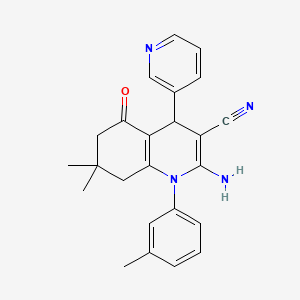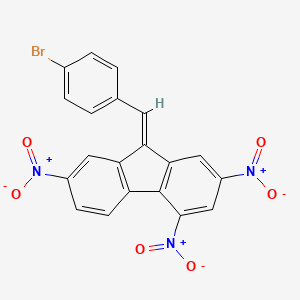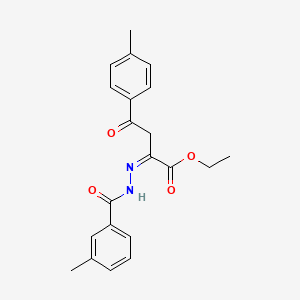
2-(4-Nitrophenyl)-2-oxoethyl 2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenyl)-2-oxoethyl 2-methoxybenzoate is an organic compound that features a nitrophenyl group and a methoxybenzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-methoxybenzoate typically involves the esterification of 2-methoxybenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions, optimized for yield and purity, using industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 2-methoxybenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: 2-(4-Aminophenyl)-2-oxoethyl 2-methoxybenzoate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Nitrophenyl)-2-oxoethyl 2-methoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-methoxybenzoate depends on its application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-4-methoxybenzoate: Similar in structure but with an amino group instead of a nitro group.
Methyl 5-formyl-2-methoxybenzoate: Contains a formyl group instead of a nitrophenyl group.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 2-methoxybenzoate is unique due to the presence of both a nitrophenyl group and a methoxybenzoate ester, which allows it to participate in a variety of chemical reactions and makes it useful in multiple research applications .
Propriétés
Formule moléculaire |
C16H13NO6 |
|---|---|
Poids moléculaire |
315.28 g/mol |
Nom IUPAC |
[2-(4-nitrophenyl)-2-oxoethyl] 2-methoxybenzoate |
InChI |
InChI=1S/C16H13NO6/c1-22-15-5-3-2-4-13(15)16(19)23-10-14(18)11-6-8-12(9-7-11)17(20)21/h2-9H,10H2,1H3 |
Clé InChI |
UFICAKQOIWBEHB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11533828.png)
![Tert-butyl 2-{4-[(E)-({2-[N-(2,4-dichlorophenyl)4-methylbenzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate](/img/structure/B11533831.png)
![6-[(2-Benzoyl-4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11533834.png)
![N'-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B11533840.png)


![N'-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11533849.png)

![2-methyl-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11533871.png)
![N-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11533876.png)

![N'-[(E)-(3-chlorophenyl)methylidene]spiro[2.3]hexane-1-carbohydrazide](/img/structure/B11533894.png)
![2-[(Z)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-dinitrophenol](/img/structure/B11533898.png)

